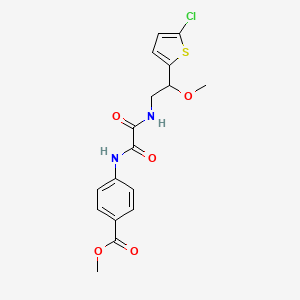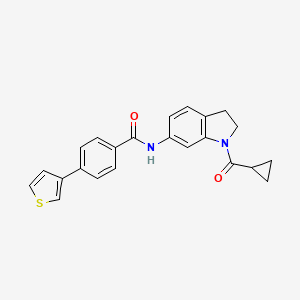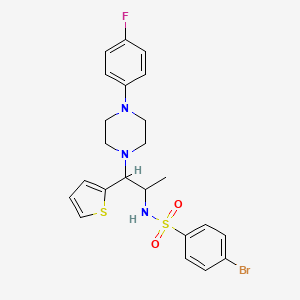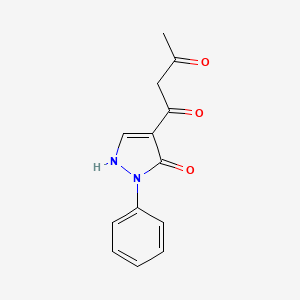
Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a methyl ester group, an amide group, a methoxyethyl group, and a chlorothiophene group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the ester bond. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a benzene ring (from the “benzoate” part of the name), a thiophene ring (a five-membered ring containing sulfur), and several other functional groups attached to these rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The ester group could also undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar amide and ester groups could make the compound somewhat soluble in polar solvents .Applications De Recherche Scientifique
Photopolymerization
A study by Guillaneuf et al. (2010) discusses the use of a compound similar to Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate in photopolymerization. This compound, bearing a chromophore group linked to the aminoxyl function, decomposes under UV irradiation to generate alkyl and nitroxide radicals, showing significant changes in photophysical properties. This process is instrumental in photoinitiated polymerization, highlighting its application in materials science and engineering (Guillaneuf et al., 2010).
Synthesis of Aromatic Compounds
Pecherer et al. (1972) describe a novel synthesis method for aromatic compounds, including those with methoxy and methylenedioxy substitutions. This process involves chloromethylated phenethylamines and their derivatives, leading to the formation of complex structures. This method could be relevant for synthesizing compounds related to Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate, demonstrating its application in synthetic chemistry and drug development (Pecherer et al., 1972).
Palladium-catalyzed CH Functionalization
Magano et al. (2014) discuss the application of compounds similar to Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate in oxindole synthesis via palladium-catalyzed CH functionalization. This process is significant in medicinal chemistry, particularly in synthesizing enzyme inhibitors and other pharmacologically active compounds (Magano et al., 2014).
Photophysical Properties
Kim et al. (2021) studied the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, a compound structurally related to Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate. Their research highlights the unique luminescence properties of these compounds, which have significant implications in optical materials and sensor technologies (Kim et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[2-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-24-12(13-7-8-14(18)26-13)9-19-15(21)16(22)20-11-5-3-10(4-6-11)17(23)25-2/h3-8,12H,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWUDOICABGZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid](/img/structure/B2559383.png)
![1-methyl-9-phenyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2559384.png)
![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)


![N-(3-acetylphenyl)-2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559395.png)
![3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2559396.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2559398.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2559399.png)
![1-[(N-benzylanilino)methyl]indole-2,3-dione](/img/structure/B2559401.png)
![2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2559402.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2559403.png)
methanamine](/img/structure/B2559405.png)